molecular formula C7H10N2O2S B1367107 2-(Methylamino)benzene-1-sulfonamide CAS No. 21639-28-1

2-(Methylamino)benzene-1-sulfonamide

Cat. No. B1367107
CAS RN: 21639-28-1
M. Wt: 186.23 g/mol
InChI Key: SWLQHRUYBCULFN-UHFFFAOYSA-N
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Description

2-(Methylamino)benzene-1-sulfonamide, also known as MABS, is a chemical compound with the molecular weight of 186.23 g/mol . It has gained significant attention over the years due to its potential implications in various scientific fields, including medicine, agriculture, and industry.


Synthesis Analysis

While specific synthesis methods for 2-(Methylamino)benzene-1-sulfonamide were not found, sulfonamide derivatives have been developed and their structures confirmed by elemental and spectral analysis (FT-IR, ESI-MS, 1HNMR, and 13CNMR) .


Molecular Structure Analysis

The IUPAC name for this compound is 2-(methylamino)benzenesulfonamide . The InChI code is 1S/C7H10N2O2S/c1-9-6-4-2-3-5-7(6)12(8,10)11/h2-5,9H,1H3,(H2,8,10,11) and the InChI key is SWLQHRUYBCULFN-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The compound is a powder with a melting point of 118-120°C .

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

While specific future directions for 2-(Methylamino)benzene-1-sulfonamide were not found, sulfonamides in general continue to be an important class of synthetic antimicrobial drugs used for the treatment of human and animal bacterial infections . Their potential implications in various scientific fields, including medicine, agriculture, and industry, suggest that they will continue to be a focus of research.

properties

IUPAC Name

2-(methylamino)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c1-9-6-4-2-3-5-7(6)12(8,10)11/h2-5,9H,1H3,(H2,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWLQHRUYBCULFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC=C1S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80501444
Record name 2-(Methylamino)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80501444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylamino)benzenesulfonamide

CAS RN

21639-28-1
Record name 2-(Methylamino)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80501444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(methylamino)benzene-1-sulfonamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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